![molecular formula C48H92NO8P B1263223 1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263223.png)
1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:2 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and (11Z,14Z)-eicosadienoyl respectively. It derives from an icosanoic acid and an (11Z,14Z)-icosadienoic acid.
Aplicaciones Científicas De Investigación
Polymerized Liposomes
- Overview : This compound has been used in the synthesis of highly stable polymerized liposomes. These liposomes are stable in the presence of sodium dodecylsulfate, indicating their potential for applications in drug delivery and membrane modeling (Sadownik, Stefely, & Regen, 1986).
Phosphatidylcholine Hydrolysis Analysis
- Application : It is significant in the quantitative analysis of phosphatidylcholine and its hydrolysis products. This research is crucial for understanding the acyl migration process in phospholipids (Kiełbowicz et al., 2012).
Interaction with Viral Peptides
- Significance : The compound is used to study interactions with viral peptides, such as those from the hepatitis G virus. This aids in understanding peptide-membrane interactions, relevant in virology and vaccine development (Sanchez-Martin et al., 2010).
Synthesis of Phospholipids with Polyunsaturated Fatty Acid
- Research Focus : It plays a role in synthesizing phospholipids bearing conjugated oxo-polyunsaturated fatty acid residue, important for understanding lipid biochemistry and membrane dynamics (Zhu et al., 1999).
Bilayer Lipid Clustering Studies
- Usage : The compound is utilized in studies assessing lipid bilayer clustering and acyl chain order, providing insights into the structural organization of cell membranes (McCarthy, Huang, & Levin, 2000).
Ozone Interaction Studies
- Application in Environmental Science : Research on how phosphocholines, including this compound, interact with ozone at the air-water interface is relevant to environmental chemistry and atmospheric studies (Lai, Yang, & Finlayson‐Pitts, 1994).
Propiedades
Fórmula molecular |
C48H92NO8P |
|---|---|
Peso molecular |
842.2 g/mol |
Nombre IUPAC |
[(2R)-2-[(11Z,14Z)-icosa-11,14-dienoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,46H,6-14,16,18-20,22,24-45H2,1-5H3/b17-15-,23-21-/t46-/m1/s1 |
Clave InChI |
DGKXFLANAYRYMU-BYZVZMPQSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


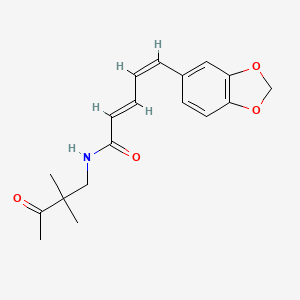
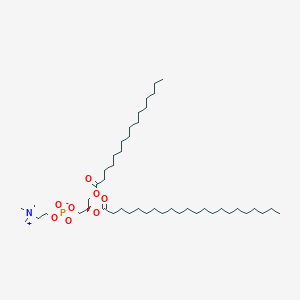
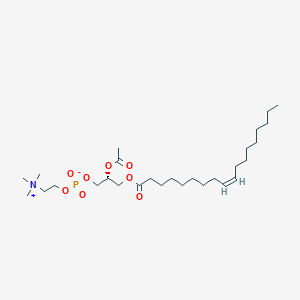
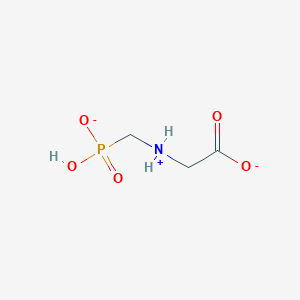
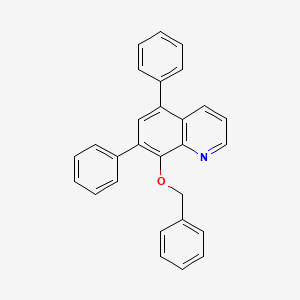



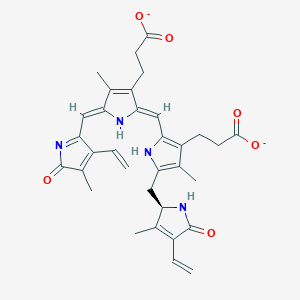
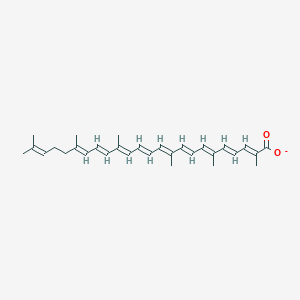
![1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester](/img/structure/B1263158.png)
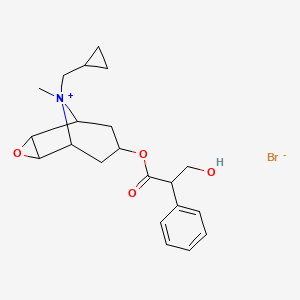
![Ethyl 4-[(4-azidophenyl)disulfanyl]butanimidoate hydrochloride](/img/structure/B1263161.png)

